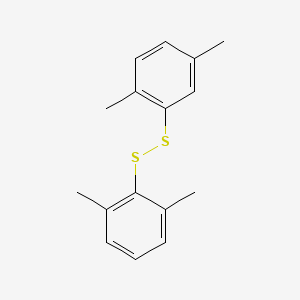

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl

Description

Its molecular formula is inferred as C₁₆H₁₈S₂ (based on analogous disulfides in ), with a molecular weight of 274.44 g/mol and a calculated LogP of ~5.78 (for a structurally similar disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide) .

Properties

CAS No. |

65104-31-6 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-[(2,5-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-8-9-12(2)15(10-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |

InChI Key |

SVSLLOZMPLCVED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SSC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of diaryl disulfides such as disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl, typically follows one of the following strategies:

- Oxidative coupling of thiols

- Reaction of aromatic hydrocarbons with sulfur monochloride (S2Cl2)

- Halogenation followed by substitution and coupling

- Use of sulfonyl chlorides or sulfenyl halides as intermediates

Each method varies in complexity, yield, and byproduct formation.

Oxidative Coupling of Thiols

One of the most common and straightforward methods involves the oxidation of the corresponding thiols (2,5-dimethylthiophenol and 2,6-dimethylthiophenol) under mild conditions to form the disulfide bond.

- Reagents and conditions:

- Thiols are treated with oxidizing agents such as iodine (I2), hydrogen peroxide (H2O2), oxygen (O2), or benzoquinone.

- Catalysts such as vanadyl acetylacetonate have been employed to enhance reaction rates and yields.

- Typical reaction temperatures range from ambient to moderate heating (25–60°C).

- Advantages:

- Mild conditions, high selectivity.

- Good yields reported (typically 70–85%).

- Example:

Oxidative coupling of 2,5-dimethylthiophenol and 2,6-dimethylthiophenol in the presence of iodine in acetic acid yields the mixed disulfide (disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl) efficiently.

Reaction of Aromatic Hydrocarbons with Sulfur Monochloride (S2Cl2)

Another effective method involves the direct reaction of methyl-substituted aromatic hydrocarbons with sulfur monochloride in the presence of a Lewis acid catalyst.

- Procedure:

- The aromatic compound (e.g., 1-tert-butyl-3,5-dimethylbenzene analogs) is reacted with S2Cl2 in acetic acid.

- Catalysts such as zinc chloride (ZnCl2) are added to promote the reaction.

- Reaction times vary from 4 to 6 hours at room temperature or slightly elevated temperatures (up to 60°C).

- Outcome:

- This method yields diaryl disulfides directly in high isolated yields (70–80%).

- The reaction proceeds via electrophilic substitution and subsequent coupling to form the disulfide bond.

- Notes:

- This method is particularly effective for sterically hindered, multi-alkylated benzenes.

- Side reactions can be minimized by controlling temperature and catalyst loading.

Halogenation Followed by Substitution and Coupling

A multi-step approach involves selective bromination or chlorosulfonylation of methyl-substituted benzenes, followed by substitution reactions and coupling to form the disulfide.

- Step 1: Bromination of methyl-substituted benzene using bromine to introduce bromine atoms ortho or para to methyl groups.

- Step 2: Conversion of bromides to thiols or sulfenyl chlorides through nucleophilic substitution or sulfonylation.

- Step 3: Coupling of thiol intermediates under oxidative conditions to yield the diaryl disulfide.

- Challenges:

- Multi-step with lower overall yield due to byproduct formation (e.g., brominated phenols).

- Requires careful removal of byproducts and control of reaction conditions to avoid over-bromination or decomposition.

Preparation Using Sulfonyl Chlorides and Other Sulfur Reagents

- Chlorosulfonylation of methyl-substituted benzenes with chlorosulfonic acid produces sulfonyl chlorides, which upon treatment with reducing agents (e.g., zinc dust and titanium tetrachloride) yield disulfides.

- This method is more complex and involves handling corrosive reagents and controlling exothermic reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxidative coupling of thiols | 2,5-dimethylthiophenol + 2,6-dimethylthiophenol | I2, H2O2, O2, vanadyl acetylacetonate | Ambient to 60°C, mild | 70–85 | Mild, selective, high yield | Requires pure thiols |

| Reaction with sulfur monochloride | 2,5-dimethylbenzene analogs | S2Cl2, ZnCl2 | RT to 60°C, 4–6 h | 70–80 | Direct, high yield | Requires Lewis acid catalyst |

| Bromination + substitution | 2,5-dimethylbenzene derivatives | Br2, sulfonyl chloride, Zn, TiCl4 | Multi-step, varied | 50–65 | Versatile for functionalization | Multi-step, byproducts, low yield |

| Chlorosulfonylation + reduction | 2,5-dimethylbenzene derivatives | ClSO3H, Zn dust, TiCl4 | Exothermic, controlled | 60–75 | Useful for complex derivatives | Handling hazardous reagents |

Mechanistic Insights and Reaction Analysis

- Oxidative coupling proceeds via the formation of thiolate anions which are oxidized to form disulfide bonds. The presence of electron-donating methyl groups on the phenyl rings stabilizes intermediates and enhances reaction rates.

- Sulfur monochloride reaction involves electrophilic aromatic substitution where S2Cl2 acts as both a chlorinating and sulfurating agent, forming sulfenyl chloride intermediates that couple to disulfides.

- Halogenation and sulfonylation routes require careful control to avoid overreaction and side products; the sulfonyl chlorides serve as activated intermediates for nucleophilic substitution by sulfur nucleophiles.

Research Results and Yields from Literature

- A patent (US20120157716A1) reports that the reaction of bulky alkyl-substituted benzenes with S2Cl2 in acetic acid catalyzed by ZnCl2 affords diaryl disulfides in yields up to 79%.

- Oxidative coupling methods catalyzed by vanadyl acetylacetonate have demonstrated efficient polymer precursor synthesis with yields around 75–85%.

- Multi-step bromination and chlorosulfonylation methods generally yield lower isolated product amounts (~50–65%) and require extensive purification.

Chemical Reactions Analysis

Types of Reactions

2,5-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl serves as a precursor for various chemical syntheses:

- Polymer Synthesis : It is utilized in creating polymers with enhanced thermal properties.

- Redox Chemistry : The compound's disulfide bond can be cleaved and reformed, facilitating dynamic disulfide exchange reactions critical in material science.

Biology

In biological research, this compound plays a significant role in proteomics:

Medicine

The unique structural features of disulfide compounds make them valuable in pharmaceutical development:

- Drug Delivery Systems : Disulfide-containing polymers are explored for targeted drug delivery applications. They can release therapeutic agents in response to specific cellular environments (e.g., elevated glutathione levels in cancer cells) .

- Therapeutic Agents : The compound's reactivity allows it to be used in synthesizing drugs that require specific structural motifs.

Industry

In industrial applications, disulfide compounds find utility in:

- Engineering Plastics : Used in producing materials that require high thermal stability and moldability.

- Separation Techniques : Applied in high-performance liquid chromatography (HPLC) for analyzing and purifying compounds .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Polymer synthesis | High thermal stability |

| Biology | Protein studies | Mimics natural structures |

| Medicine | Drug delivery systems | Targeted release mechanisms |

| Industry | Engineering plastics | Enhanced material properties |

Case Study 1: Redox Reactions

Research demonstrated that disulfide bonds play a crucial role in redox reactions within polymer systems. Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl facilitated dynamic exchange reactions essential for developing advanced materials.

Case Study 2: Drug Delivery Systems

Studies on disulfide-containing polymers indicated their effectiveness in drug delivery applications. These systems leverage the unique properties of disulfides to release therapeutic agents selectively based on the cellular environment .

Mechanism of Action

The mechanism of action of 2,5-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of thiols and other reactive sulfur species. These reactive species can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The positions of methyl groups on the phenyl rings significantly alter steric bulk, electronic distribution, and intermolecular interactions. Key comparisons include:

Key Observations :

- Steric Effects : The 2,6-dimethylphenyl group imposes greater steric hindrance around functional groups (e.g., disulfide bonds or amide linkages) compared to 2,5-dimethylphenyl analogues. This can reduce reactivity but enhance stability, as seen in S1P4 receptor antagonists where 2,6-substituted derivatives exhibited altered potency profiles .

- Electronic Effects : Electron-donating methyl groups at the 2,5-positions create distinct electronic environments compared to 2,6-substituents, influencing dipole moments and solubility. For example, 2,5-dimethylphenyl-containing pesticides like furalaxyl show different bioactivity compared to 2,6-dimethylphenyl derivatives (e.g., metalaxyl-M) .

- LogP and Hydrophobicity : The disulfide’s high LogP (~5.78) suggests strong lipophilicity, critical for membrane permeability in drug design. Analogous disulfides with varying substituent positions may exhibit LogP differences of ±0.3–0.5 units, impacting bioavailability .

Biological Activity

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl (CAS Number: 65104-31-6) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : C₁₆H₁₈S₂

- Molecular Weight : 274.441 g/mol

- LogP : 5.68 (indicating high lipophilicity) .

Antioxidant Properties

Research indicates that disulfides, including 2,5-dimethylphenyl 2,6-dimethylphenyl, exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. The mechanism involves the reduction of reactive oxygen species (ROS), which can damage cellular components and lead to various diseases.

Anti-inflammatory Effects

Studies have shown that disulfides can modulate inflammatory responses. For instance, compounds similar to disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl have been reported to inhibit pro-inflammatory cytokines like TNF-alpha in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Radical Scavenging Activity

The antioxidant activity of disulfides is largely attributed to their ability to scavenge free radicals. The presence of sulfur atoms allows these compounds to participate in redox reactions effectively. The radical scavenging mechanism can be summarized as follows:

- Formation of Sulfenic Acids : Upon reacting with ROS, disulfides form sulfenic acids.

- Stabilization of Free Radicals : These intermediates can stabilize free radicals by donating hydrogen atoms.

Polymerization Initiation

Disulfides are also known to act as initiators for radical polymerization processes. Research has demonstrated that polymers derived from these compounds can possess unique properties that are beneficial for material science applications .

Case Studies and Research Findings

Applications

- Pharmaceuticals : Due to their antioxidant and anti-inflammatory properties, disulfides are being explored for therapeutic applications in conditions like arthritis and cardiovascular diseases.

- Material Science : The ability of disulfides to initiate polymerization makes them valuable in creating novel materials with tailored properties for industrial applications.

- Analytical Chemistry : Techniques such as HPLC are used for the separation and analysis of disulfide compounds, facilitating research into their biological activities .

Q & A

Q. Methodological insights :

- Use bulky ligands (e.g., XPhos) to mitigate steric challenges in palladium-catalyzed reactions.

- Adjust solvent polarity (e.g., DMF vs. toluene) to stabilize transition states .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this disulfide?

Answer:

A multi-technique approach is critical:

¹H/¹³C NMR : Identify methyl group environments (δ 2.1–2.4 ppm for aromatic methyl protons) and disulfide bond absence of protons.

Raman spectroscopy : Confirm S–S stretching vibrations (~500–550 cm⁻¹).

X-ray crystallography : Resolve steric interactions between methyl groups and the disulfide bond.

High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₈S₂).

Note : Purity validation via HPLC (C18 column, acetonitrile/water gradient) is essential, as residual thiols or oxidized byproducts may co-elute .

Advanced: How can computational modeling predict the compound’s interactions with biological targets like enzymes?

Answer:

Molecular docking and molecular dynamics (MD) simulations provide mechanistic insights:

Docking studies (e.g., AutoDock Vina):

- The sulfonyl group (if present in derivatives) forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases).

- The piperidine moiety (in analogs) binds hydrophobic pockets via van der Waals interactions.

MD simulations :

- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.

- Calculate binding free energies (MM-PBSA/GBSA) to rank affinity.

Case study : Analogous disulfides with 2,6-dimethylphenyl groups exhibit stronger inhibition of cytochrome P450 enzymes due to enhanced steric complementarity .

Basic: What are the key factors affecting the compound’s stability under varying pH and temperature conditions?

Answer:

Stability is pH- and temperature-dependent:

- Acidic conditions (pH < 4) : Disulfide bonds undergo reductive cleavage to thiols.

- Alkaline conditions (pH > 9) : Nucleophilic attack on sulfur atoms leads to sulfinic/sulfonic acid derivatives.

- Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) shows an exothermic peak at 160–170°C.

Mitigation strategies : - Store in inert atmospheres (N₂/Ar) at 4°C.

- Use stabilizers like EDTA to chelate metal ions that catalyze oxidation .

Advanced: When encountering contradictory data in biological activity assays, what methodological approaches resolve such discrepancies?

Answer:

Contradictory results (e.g., varying IC₅₀ values) often stem from:

- Assay interference : Methyl groups may quench fluorescence in FRET-based assays. Validate via orthogonal methods (e.g., SPR or ITC).

- Structural analogs : Compare activity of 2,5- vs. 2,6-dimethylphenyl derivatives to isolate substituent effects (see Table in FAQ 2).

- Batch variability : Characterize each batch via NMR/HRMS to confirm purity.

Case example : In pesticide research, analogs like metalaxyl-M (2,6-dimethylphenyl) show higher fungicidal activity than benalaxyl (phenylacetyl derivative) due to optimized lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.